2-(2-Amino-3-methylphenoxy)ethan-1-OL
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Overview
Description
2-(2-Amino-3-methylphenoxy)ethan-1-OL is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenol, featuring an amino group and a hydroxyl group attached to an ethoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-methylphenoxy)ethan-1-OL typically involves the reaction of 2-amino-3-methylphenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 2-amino-3-methylphenol and ethylene oxide.
Reaction Conditions: The reaction is conducted in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Product Isolation: The product is isolated through distillation or crystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-3-methylphenoxy)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydroxylamines or other reduced forms.
Substitution: Various substituted phenoxyethanols.
Scientific Research Applications
2-(2-Amino-3-methylphenoxy)ethan-1-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-3-methylphenoxy)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Similar structure but lacks the methyl group on the phenol ring.
2-(2-Methylamino)ethoxyethanol: Contains a methylamino group instead of an amino group.
Uniqueness
2-(2-Amino-3-methylphenoxy)ethan-1-OL is unique due to the presence of both an amino group and a methyl group on the phenol ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(2-amino-3-methylphenoxy)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-7-3-2-4-8(9(7)10)12-6-5-11/h2-4,11H,5-6,10H2,1H3 |
InChI Key |
CZPNPDJXBLQNSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCO)N |
Origin of Product |
United States |
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